2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydro-2-furanylmethyl group attached to a spirocyclic amine framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[45]decan-3-one hydrochloride typically involves multiple steps, starting with the formation of the tetrahydro-2-furanylmethyl moiety This can be achieved through the reduction of furan derivatives
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures.
Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various enzymes or receptors.
Industry: Use in the manufacturing of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system or chemical process .
Comparison with Similar Compounds
2-(Tetrahydro-2-furanylmethyl)isoindoline hydrochloride
N-(Tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide
N-(Tetrahydro-2-furanylmethyl)-2-furamide
Uniqueness: 2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride stands out due to its spirocyclic structure, which provides a unique three-dimensional framework that can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c16-12-8-13(3-5-14-6-4-13)10-15(12)9-11-2-1-7-17-11;/h11,14H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLOMZNWAMJHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCNCC3)CC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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